molecular formula C6H6ClN3O B8553800 2-Chloro-N-pyrimidin-4-yl-acetamide

2-Chloro-N-pyrimidin-4-yl-acetamide

Cat. No.: B8553800
M. Wt: 171.58 g/mol
InChI Key: SYJXKZOXACDVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-pyrimidin-4-yl-acetamide is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

2-chloro-N-pyrimidin-4-ylacetamide

InChI

InChI=1S/C6H6ClN3O/c7-3-6(11)10-5-1-2-8-4-9-5/h1-2,4H,3H2,(H,8,9,10,11)

InChI Key

SYJXKZOXACDVPS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1NC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of chloroacetyl chloride (1.22 mmol) in anhydrous CHCl3 (2.4 mL) was added slowly to a mixture of 4-aminopyrimidine (1.11 mmol) and Et3N (1.66 mmol) in anhydrous CHCl3 (22 mL) at room temperature. The bright yellow mixture gradually turned orange and after 4 hr the reaction was quenched with H2O (1 mL). After stirring for 15 min the mixture was concentrated to dryness under reduced pressure and the residue purified by flash silica gel chromatography (1-2% MeOH/dichloromethane) to give a yellow solid (122 mg).
Quantity
1.22 mmol
Type
reactant
Reaction Step One
Quantity
1.11 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.66 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

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